1H-Pyrazolo[4,3-C]pyridine-7-carboxylic acid
Overview
Description
1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid is a heterocyclic compound with the molecular weight of 163.14 . It is a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Molecular Structure Analysis
The molecular structure of 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid involves a canonical hydrogen-bond network involving helix 12 in the LBD, which is thought to be essential for PPARα activation .Physical And Chemical Properties Analysis
1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid is a pale-yellow to yellow-brown solid . It has a molecular weight of 163.14 . The compound exhibits strong fluorescence which can be distinguished by our eyes readily in DMSO or under UV light (360 nm) .Scientific Research Applications
Synthesis and Biomedical Applications
1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid falls under the broader category of pyrazolo[3,4-b]pyridines, which are heterocyclic compounds known for their diverse biomedical applications. These compounds, including variants like 1H-Pyrazolo[4,3-C]pyridine-7-carboxylic acid, have been extensively studied for their biomedical relevance. They are notable for their versatile substituents, which can be modified to yield various biologically active molecules (Donaire-Arias et al., 2022).
Potential Anticancer Agents
Some derivatives of pyrazolo[4,3-c]pyridine, such as organometallic complexes containing elements like Ru or Os, have shown promise as potential anticancer agents. These complexes, through their structural design, can act as inhibitors to key enzymes like cyclin-dependent kinases (Cdks), crucial in the regulation of the cell cycle and thus, have implications in cancer treatment (Stepanenko et al., 2011).
Synthetic Chemistry and Drug Discovery
The synthesis and functionalization of pyrazolo[4,3-c]pyridine derivatives, such as 1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid, play a significant role in the field of synthetic chemistry. These compounds are often used as intermediates in creating diverse chemical structures for drug discovery. The ability to modify various positions on the pyrazolo[4,3-c]pyridine framework allows for the generation of a wide range of compounds with potential pharmacological activities (Yıldırım et al., 2005).
Development of Drug Libraries
1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid derivatives are also integral in the development of drug libraries. The synthetic routes to these compounds are often adaptable for parallel synthesis, making it feasible to create large libraries of compounds for screening against various biological targets, including kinases and cancer drug targets. This aspect underscores the importance of such compounds in the context of high-throughput drug discovery (Smyth et al., 2010).
Antibacterial Screening
Additionally, certain derivatives of 1H-Pyrazolo[4,3-c]pyridine have been evaluated for their antibacterial activities. Some of these compounds have demonstrated effectiveness as antibacterial agents, highlighting the potential of pyrazolo[4,3-c]pyridine derivatives in the development of new antimicrobial drugs (Maqbool et al., 2014).
Safety And Hazards
properties
IUPAC Name |
1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-3-8-1-4-2-9-10-6(4)5/h1-3H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDRUOOHHCMNMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=C(C=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201257602 | |
Record name | 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201257602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazolo[4,3-C]pyridine-7-carboxylic acid | |
CAS RN |
1363383-10-1 | |
Record name | 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363383-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201257602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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